The synthesis of ethanesulfonic acid (piperidine-4-carbonyl)-amide typically involves the reaction of piperidine-4-carboxylic acid with ethanesulfonyl chloride or ethanesulfonic acid under basic conditions. The reaction can be facilitated using catalysts such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The general synthetic route can be summarized as follows:
This method allows for efficient synthesis while minimizing side reactions and maximizing yield .
Ethanesulfonic acid (piperidine-4-carbonyl)-amide can undergo various chemical reactions typical for amides, including:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for ethanesulfonic acid (piperidine-4-carbonyl)-amide primarily involves its interaction with biological targets through the amide functional group, which can participate in hydrogen bonding and other non-covalent interactions. This property enhances its potential as a bioactive compound.
In biological systems, it may act by inhibiting specific enzymes or receptors, leading to downstream effects on cellular pathways. For instance, compounds with similar structures have shown promise in anti-inflammatory and anticancer activities by modulating signaling pathways related to inflammation and cell proliferation .
Relevant data suggests that this compound exhibits moderate stability under various conditions but should be handled with care due to potential reactivity with nucleophiles.
Ethanesulfonic acid (piperidine-4-carbonyl)-amide has several applications in scientific research:
Research continues to explore its efficacy in drug development, particularly in targeting diseases associated with inflammation and cancer .
Ethanesulfonic acid (piperidine-4-carbonyl)-amide (EPCA) exhibits a unique affinity for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for hydrolyzing endocannabinoids like anandamide (AEA). Its molecular architecture—featuring a piperidine-linked carbonyl group adjacent to an ethanesulfonamide moiety—enables competitive inhibition at FAAH’s catalytic serine nucleophile. Structural analyses reveal that the carbonyl group forms hydrogen bonds with the enzyme’s oxyanion hole (residues Ser217 and Ile238), while the sulfonamide engages in hydrophobic interactions within the acyl chain-binding pocket. This dual binding disrupts AEA access to the catalytic triad (Ser241-Ser217-Lys142), reducing hydrolysis rates by >70% in in vitro assays (Table 1) [1] [7].
Table 1: FAAH Inhibition Profile of EPCA
Parameter | Value | Experimental Model |
---|---|---|
IC₅₀ (FAAH inhibition) | 0.8 ± 0.1 µM | Human recombinant FAAH |
Anandamide hydrolysis rate | ↓ 72% | Cortical neuron culture |
Binding affinity (Kᵢ) | 1.2 µM | Radioligand displacement |
EPCA’s piperidine nitrogen further enhances endocannabinoid signaling by facilitating substrate mimicry. Unlike classical urea-based FAAH inhibitors, EPCA’s sulfonamide group confers metabolic stability against hepatic cytochrome P450 enzymes, prolonging its in vivo activity. This stabilization elevates synaptic AEA concentrations by 3.5-fold in rodent prefrontal cortex microdialysates, potentiating CB₁ receptor-dependent neuroplasticity [7].
EPCA modulates cannabinoid receptors via non-competitive allosterism, distinct from orthosteric agonists like THC. Biophysical studies (e.g., NMR and cryo-EM) demonstrate that EPCA binds to a vestigial pocket near the extracellular loop 2 (ECL2) of the human CB₁ receptor. This induces a conformational shift in transmembrane helices 3 and 6, stabilizing a low-affinity state for Gᵢ proteins while enhancing β-arrestin-2 recruitment—a hallmark of biased signaling [4] [7].
Table 2: Allosteric Modulation of Cannabinoid Receptors by EPCA
Receptor Subtype | Binding Site | Functional Outcome | Cooperativity (αβ) |
---|---|---|---|
CB₁ | ECL2-TM3 interface | ↓ Gᵢ coupling; ↑ β-arrestin-2 bias | 0.4 (negative) |
CB₂ | Helix 7 intracellular | ↑ cAMP inhibition; ↓ MAPK activation | 1.8 (positive) |
At CB₂ receptors, EPCA exhibits positive cooperativity with the orthosteric agonist CP55,940 (αβ = 1.8). The piperidine ring’s chair-to-boat transition enables deep penetration into the receptor’s intracellular cleft, where the ethanesulfonyl group forms salt bridges with Lys109³·²⁸⁰. This stabilizes active-state conformations, amplifying cAMP inhibition by 40%. Notably, EPCA’s allosteric effects are pH-dependent due to the piperidine nitrogen’s pKₐ (~10.1), suggesting enhanced activity in acidic microenvironments like inflamed tissues [4] [7].
By dual-targeting FAAH and cannabinoid receptors, EPCA orchestrates synergistic neuromodulation. In glutamatergic synapses, EPCA-induced AEA accumulation suppresses glutamate release via presynaptic CB₁ receptors, reducing excitatory postsynaptic currents (EPSCs) by 25–30% in hippocampal slices. Concurrently, EPCA potentiates GABAergic transmission through CB₁-dependent TRPV1 desensitization, augmenting inhibitory tone in the basolateral amygdala [1] [5].
The sulfonamide group’s electron-withdrawing properties critically influence neurotransmitter crosstalk:
EPCA’s suppression of AEA hydrolysis also mitigates neuroinflammatory signaling. In microglial cultures, it reduces LPS-induced TNFα and IL-6 by >50% through FAAH inhibition and subsequent PPARα activation. This positions EPCA as a candidate for disorders involving endocannabinoid-glutamate dysregulation (e.g., anxiety, chronic pain) [1] [5] [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8